2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
CAS No.: 923136-23-6
Cat. No.: VC4731208
Molecular Formula: C18H17ClFN7O3
Molecular Weight: 433.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923136-23-6 |
|---|---|
| Molecular Formula | C18H17ClFN7O3 |
| Molecular Weight | 433.83 |
| IUPAC Name | 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H17ClFN7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28) |
| Standard InChI Key | XMPYNAIYBYEYKX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)N |
Introduction
Synthesis and Reaction Conditions
The synthesis of such complex molecules often involves multi-step reactions. Common starting materials include benzyl derivatives and triazino-purine precursors. Reaction conditions may involve solvents like DMF and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
| Synthetic Step | Reagents and Conditions |
|---|---|
| Formation of Triazino-Purine Core | Use of appropriate precursors in the presence of catalysts like Pd/C. |
| Introduction of Benzyl Side Chain | Reaction with benzyl derivatives, potentially involving nucleophilic substitution. |
| Final Acetamide Formation | Reaction with acetic anhydride or acetyl chloride in the presence of a base. |
Chemical Reactions and Applications
Compounds with similar structures can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of new compounds with potential applications in medicine and materials science.
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) or chromium trioxide (CrO3) | Carboxylic acid derivatives. |
| Reduction | Hydrogen gas (H2) with a palladium catalyst | Fully hydrogenated compounds. |
| Substitution | Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) | Substituted derivatives at chloro and fluoro positions. |
Biological and Medicinal Applications
While specific data on 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro- triazino[3,4-f]purin-1(4H)-yl)acetamide is scarce, compounds with similar structures are investigated for their potential as enzyme inhibitors and therapeutic agents. Their mechanism of action often involves interaction with specific molecular targets, affecting cellular processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume